molecular formula C6H7ClN2O4S B2956906 {[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid CAS No. 1006468-71-8

{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid

Cat. No.: B2956906
CAS No.: 1006468-71-8
M. Wt: 238.64
InChI Key: DTPFLEUTCKQDIW-UHFFFAOYSA-N
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Description

{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid is a chemical compound characterized by the presence of a pyrazole ring substituted with a chloro group and a sulfonyl acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid typically involves the reaction of 4-chloro-1H-pyrazole with a sulfonylating agent, followed by the introduction of the acetic acid moiety. One common method involves the use of sulfonyl chlorides in the presence of a base, such as triethylamine, to facilitate the sulfonylation reaction. The reaction is usually carried out under mild conditions to prevent decomposition of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds such as 4-chloro-1H-pyrazole and its various substituted derivatives.

    Sulfonyl Acetic Acid Derivatives: Compounds containing the sulfonyl acetic acid moiety, such as sulfonyl acetic acid esters.

Uniqueness

{[(4-Chloro-1H-pyrazol-1-YL)methyl]sulfonyl}acetic acid is unique due to the combination of the pyrazole ring with a chloro substituent and a sulfonyl acetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[(4-chloropyrazol-1-yl)methylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4S/c7-5-1-8-9(2-5)4-14(12,13)3-6(10)11/h1-2H,3-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPFLEUTCKQDIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CS(=O)(=O)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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